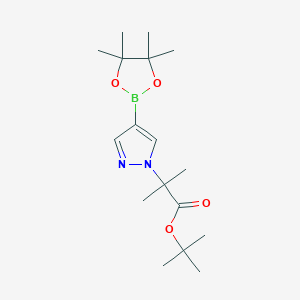![molecular formula C12H22ClNO2S B1446047 [(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride CAS No. 1803611-45-1](/img/structure/B1446047.png)
[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride
Vue d'ensemble
Description
[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride, also known as TQA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQA belongs to the class of compounds known as thioamides and is a derivative of the natural product, harmine.
Applications De Recherche Scientifique
Anti-Proliferative Activity in Cancer Research
This compound has been evaluated for its potential anti-proliferative effects against a panel of 60 human cancer cell lines. It has shown a broad spectrum of activity, with some derivatives exhibiting sub-micromolar or even nanomolar activity against specific cell lines, such as leukemia and renal cancer. This suggests a promising application in the development of new anti-cancer drugs .
Analgesic and Anti-Inflammatory Agent
Historically, benzimidazole derivatives, which share structural similarities with this compound, have been studied for their analgesic and anti-inflammatory properties. This compound could be explored further for its potential to treat pain and inflammation, possibly with fewer side effects than traditional medications .
Local Anesthetic Applications
The structural analogs of this compound have been associated with local anesthetic activities. Research into this compound could lead to the development of new local anesthetics that are more effective or have a reduced risk of toxicity .
Antispasmodic Effects
Similar compounds have demonstrated spasmolytic effects, which could make this compound a candidate for treating conditions characterized by involuntary muscle spasms .
Cardiovascular Therapeutics
Given the historical data on related compounds, there is potential for this compound to be developed into cardiovascular drugs, such as anti-arrhythmic or anti-hypertensive medications .
Antithrombotic and Hypocholesterolemic Effects
The compound’s derivatives have shown promise in the treatment of blood clots and high cholesterol levels. Further research could lead to new therapies for preventing thrombosis and managing cholesterol .
Heparanase Inhibition and Metastasis Prevention
Benzimidazole derivatives have been effective as heparanase inhibitors, which play a role in tumor metastasis. Investigating this compound’s ability to inhibit heparanase could open up new avenues for preventing cancer spread .
PDGFR Inhibition for Cancer Treatment
Some benzimidazole derivatives inhibit the platelet-derived growth factor receptor (PDGFR), which is implicated in various cancers. Research into this compound could contribute to the development of PDGFR inhibitors as cancer therapeutics .
Propriétés
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S.ClH/c14-12(15)9-16-8-10-4-3-7-13-6-2-1-5-11(10)13;/h10-11H,1-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPABEVSSZPVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CSCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)